5-Bromo-2-chloro-4-(methoxymethyl)pyridine chemical structure and properties
5-Bromo-2-chloro-4-(methoxymethyl)pyridine chemical structure and properties
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-(methoxymethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry, pyridine-based structures are classified as "privileged scaffolds" due to their prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them ideal cores for interacting with biological targets. Within this class, halo-substituted pyridines serve as exceptionally versatile intermediates, providing reactive handles for the strategic construction of complex molecular architectures.
This technical guide focuses on 5-Bromo-2-chloro-4-(methoxymethyl)pyridine , a trifunctionalized heterocyclic building block engineered for advanced synthetic applications. The strategic placement of its functional groups—a chloro group at the C2 position, a bromo group at the C5 position, and a methoxymethyl group at the C4 position—offers a powerful platform for researchers and drug development professionals. The chloro and bromo substituents provide orthogonal reactivity, enabling selective functionalization through distinct reaction mechanisms such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, respectively.[2] The methoxymethyl moiety can enhance solubility and modulate the electronic properties of the pyridine ring, offering a lever to fine-tune the pharmacokinetic profile of derivative compounds.
This document provides a comprehensive overview of the compound's structure, properties, a proposed synthetic route with detailed protocols, and its strategic application in the synthesis of novel chemical entities.
Chemical Structure and Properties
A precise understanding of the molecule's fundamental characteristics is paramount for its effective application in synthesis.
Molecular Structure
The structure of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is defined by a pyridine ring substituted at the 2, 4, and 5 positions.
Caption: Chemical structure of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value / Description | Source |
| IUPAC Name | 5-bromo-2-chloro-4-(methoxymethyl)pyridine | - |
| Molecular Formula | C₇H₇BrClNO | [3] |
| Molecular Weight | 236.49 g/mol | [3] |
| Monoisotopic Mass | 234.94505 Da | [3] |
| CAS Number | Not available. Handle as a novel research chemical. | - |
| Predicted XLogP3 | 2.5 - 3.0 | [4] |
| Appearance | Expected to be a white to off-white solid at room temperature. | [5][6] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |
Synthesis and Mechanistic Rationale
The synthesis of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine can be logically designed from commercially available precursors. The following proposed pathway is based on established and reliable chemical transformations for pyridine systems.
Proposed Synthetic Pathway
The most efficient strategy involves the selective bromination of a pre-formed 2-chloro-4-(methoxymethyl)pyridine intermediate. This approach leverages the activating effect of the pyridine nitrogen and the methoxymethyl group to direct bromination to the C5 position.
Causality of Experimental Choices:
-
Starting Material: 2-Chloro-4-methylpyridine is a readily available starting material.
-
Chlorination of the Methyl Group: N-Chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide is a standard method for benzylic chlorination.
-
Formation of the Methoxymethyl Ether: The resulting chloromethyl intermediate is highly reactive towards nucleophilic substitution. Sodium methoxide is a strong, non-hindered nucleophile that efficiently displaces the chloride to form the desired ether.[7]
-
Electrophilic Bromination: The pyridine ring is electron-deficient, but the substituents can modulate its reactivity. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a potent electrophilic brominating system capable of functionalizing the electron-rich C5 position.[7]
Detailed Experimental Protocol (Prophetic)
This protocol describes a self-validating system where the progression of each step can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.
Step 1: Synthesis of 2-Chloro-4-(chloromethyl)pyridine
-
To a solution of 2-chloro-4-methylpyridine (1.0 eq) in carbon tetrachloride, add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-4-(methoxymethyl)pyridine
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the sodium methoxide solution to 0°C and add the crude 2-chloro-4-(chloromethyl)pyridine from the previous step dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by silica gel column chromatography.
Step 3: Synthesis of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine
-
To concentrated sulfuric acid cooled to 0°C in an ice bath, slowly add 2-chloro-4-(methoxymethyl)pyridine (1.0 eq).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product.[7]
Synthetic Workflow Diagram
Caption: Orthogonal reactivity of the chloro and bromo substituents.
Protocol: Suzuki-Miyaura Cross-Coupling (at C5)
-
In a reaction vessel, combine 5-Bromo-2-chloro-4-(methoxymethyl)pyridine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq). [8]2. Add a solvent system, typically a mixture of toluene and water (e.g., 4:1). [8]3. Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90-100°C and stir for 12 hours or until TLC indicates completion.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Protocol: Nucleophilic Aromatic Substitution (at C2)
-
Dissolve 5-Bromo-2-chloro-4-(methoxymethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMF or NMP.
-
Add the desired amine nucleophile (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the mixture to 80-120°C, monitoring the reaction by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine to remove the solvent and base.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Safety and Handling
As this is a research chemical without a dedicated safety data sheet (SDS), it must be handled with appropriate caution, assuming it is hazardous. Analogous halo-pyridines are known to be irritants and harmful if swallowed. [4][5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). [9][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12]* First-Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [11] * Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
5-Bromo-2-chloro-4-(methoxymethyl)pyridine stands out as a high-potential, strategically designed building block for chemical synthesis. Its well-defined and orthogonal reactive sites provide a clear and logical pathway for the creation of diverse and complex molecules. For researchers and scientists in drug discovery, this compound offers a reliable platform to accelerate the development of novel therapeutics by enabling efficient exploration of chemical space around a privileged heterocyclic core.
References
-
PubChem. (n.d.). 5-Bromo-2-chloro-4-methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). 5-Bromo-4-chloro-2-methoxypyridine. Retrieved from [Link]
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
LookChem. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane Safety Data Sheets(SDS). Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 5-bromo-2-chloro-4-methoxypyridine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information for various bromo-phenol compounds. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]
-
G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-2-(methoxymethyl)pyridine (C7H8BrNO). Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 5-bromo-2-(methoxymethyl)pyridine (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 4. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6 [sigmaaldrich.com]
- 6. 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. lookchem.com [lookchem.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
